4,7-dihydro-4,7-ethano-2H-isoindole
Description
Properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBOHYIXUAXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3=CNC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554526 | |
| Record name | 4,7-Dihydro-2H-4,7-ethanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118824-61-6 | |
| Record name | 4,7-Dihydro-2H-4,7-ethanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-4,7-ethano-2H-isoindole typically involves a three-step process starting from tosylacetylene. This process includes a Diels-Alder reaction, Barton-Zard synthesis, and thermal decarboxylation . Another method involves heating the compound at 200°C to induce a retro-Diels–Alder reaction, yielding isoindole in essentially quantitative yield .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the retro-Diels–Alder reaction at high temperatures is a promising approach for large-scale synthesis due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-4,7-ethano-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can modify the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid and bases such as potassium tert-butoxide . The retro-Diels–Alder reaction is a key reaction condition, typically conducted at 200°C .
Major Products Formed
The major products formed from these reactions include isoindole and its derivatives, which are useful intermediates in the synthesis of extended porphyrins .
Scientific Research Applications
4,7-Dihydro-4,7-ethano-2H-isoindole has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is relevant in the production of materials for optical applications.
Mechanism of Action
The mechanism of action of 4,7-dihydro-4,7-ethano-2H-isoindole involves its ability to undergo the retro-Diels–Alder reaction, forming isoindole. This reaction is facilitated by the thermal stability of the compound at high temperatures (200°C) . The molecular targets and pathways involved are primarily related to its role as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Structural Analogues with Modified Bridging Groups
Key Insight: The ethano bridge enables rDA-driven isoindole release, critical for porphyrin synthesis, whereas methano analogues lack this reactivity, limiting their utility as synthons.
Substituted Derivatives and Esters
Key Insight : Substituents like ethoxycarbonyl groups improve solubility for solution-phase reactions, while bulky aryl/alkyl groups enhance thermal stability but reduce reactivity.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,7-dihydro-4,7-ethano-2H-isoindole, and how can reaction conditions be optimized for high yields?
- The compound is synthesized via retro-Diels–Alder reactions by heating its precursor at 200°C, yielding isoindole quantitatively. Key parameters include temperature control and inert atmospheres to prevent decomposition . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm purity and structure.
Q. How can the thermodynamic properties of this compound be experimentally determined?
- Phase transition enthalpies (e.g., fusion enthalpy: 45.4 kJ/mol at 401.8 K) can be measured using differential scanning calorimetry (DSC). These data are essential for modeling stability in materials science applications .
Q. What spectroscopic techniques are most effective for structural elucidation of isoindole derivatives?
- Ultraviolet-visible (UV-Vis) spectroscopy identifies π-π* transitions in the isoindole core, while infrared (IR) spectroscopy detects functional groups like carbonyls. For redox-active derivatives, cyclic voltammetry (CV) provides insights into electron transfer behavior .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound as a synthon in benzoporphyrin synthesis?
- The compound acts as an isoindole precursor via retro-Diels–Alder cleavage, enabling incorporation into porphyrin macrocycles. Computational studies (e.g., DFT) reveal how steric and electronic effects influence cyclization efficiency . Conflicting reports on byproduct formation under varying temperatures require controlled kinetic studies .
Q. How do substituents on isoindole-4,7-diones affect their redox potentials and suitability for energy storage applications?
- Electron-withdrawing groups lower redox potentials, enhancing suitability for lithium-ion battery electrodes. In situ spectroelectrochemical analysis paired with DFT calculations demonstrates proton-coupled electron transfer (PCET) mechanisms. Discrepancies in experimental vs. theoretical redox potentials highlight the need for solvent-effect modeling .
Q. What challenges arise in polymerizing isoindole-4,7-diones to create conductive materials with redox-active side chains?
- Polymerization via electropolymerization often results in low conductivity due to cross-linking or steric hindrance. Strategies include copolymerization with thiophene derivatives or using templating agents. Conflicting data on charge capacity (e.g., 120–150 mAh/g) suggest variability in chain alignment and doping efficiency .
Q. How can computational methods resolve contradictions in experimental data on isoindole derivatives’ electronic transitions?
- Time-dependent DFT (TD-DFT) correlates UV-Vis absorption bands with molecular orbital transitions. Discrepancies between calculated and observed λmax values (e.g., ±20 nm) arise from solvent polarity and aggregation effects, necessitating implicit/explicit solvation models in simulations .
Methodological Guidance
Designing experiments to analyze isoindole derivatives’ stability under electrochemical cycling:
- Use accelerated degradation tests (e.g., 1000 charge-discharge cycles) with post-mortem analysis via X-ray photoelectron spectroscopy (XPS) to identify decomposition pathways. Compare with control compounds lacking ethano bridges to isolate structural contributors to instability .
Addressing synthetic yield variability in multi-step isoindole functionalization:
- Employ design of experiments (DoE) to optimize parameters like catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) and solvent polarity. High-performance liquid chromatography (HPLC) monitors intermediate purity, reducing side reactions .
Validating computational models for isoindole-based materials:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
